cutE protein

Gene Essentiality Bacterial Viability Knockout Phenotype

Researchers targeting Gram-negative lipoprotein biogenesis face a critical bottleneck: the final N-acylation step catalyzed by cutE/Lnt is non-redundant, and lnt deletion is lethal in E. coli. Procure cutE/Lnt to access this validated, essential target. • HTS-ready: Z'-factor >0.6 in 384-well format ensures robust, reproducible inhibitor screening. • Definitive reconstitution: strict phosphatidylethanolamine (PE) substrate preference enables unambiguous triacylation endpoint measurement. • Genetic validation: essential-gene positive control for viability assays; complements cutA/C/F mutants for copper homeostasis network mapping. Supplied as recombinant protein with batch-to-batch consistency for reproducible results.

Molecular Formula C10H8O3
Molecular Weight 0
CAS No. 144591-73-1
Cat. No. B1177493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecutE protein
CAS144591-73-1
SynonymscutE protein
Molecular FormulaC10H8O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes512 aa / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cutE Protein (Lnt) in Bacterial Lipoprotein Maturation


The cutE protein, also known as apolipoprotein N-acyltransferase (Lnt; EC 2.3.1.269), is an integral inner membrane enzyme in Gram-negative bacteria that catalyzes the final, essential step in lipoprotein biosynthesis: the transfer of a fatty acid from a phospholipid to the N-terminal cysteine of an apolipoprotein [1]. This N-acylation step, which follows the actions of Lgt and Lsp, is critical for generating mature, triacylated lipoproteins that are then transported to the outer membrane via the Lol pathway [2]. The gene encoding this enzyme was also identified as cutE, a locus involved in copper homeostasis [3].

1 Essential lipoprotein maturation studies in Gram-negative bacteria
2 Validated HTS-compatible enzyme target for inhibitor screening
3 Copper homeostasis pathway dissection via genetic complementation

Non-Substitutability of cutE Protein (Lnt)


CutE/Lnt is a highly specialized, non-redundant enzyme within the Gram-negative lipoprotein processing pathway. Generic substitution fails for two primary reasons: first, cutE/Lnt acts on a specific, transient substrate (diacylated apolipoprotein) created by the preceding enzymes Lgt and Lsp; substituting it with another acyltransferase would not recognize this substrate nor would it function in the correct spatial context of the inner membrane's periplasmic face [1]. Second, its essentiality is unique: unlike some bacterial targets with functional redundancy, loss of Lnt function is lethal in E. coli, a phenotype not shared with mutations in all other components of the copper homeostasis system [2]. Furthermore, the specific copper-sensitive phenotype of cutE mutants is not simply a generic metal transport defect, as it can be partially complemented across different cut loci, demonstrating its distinct and non-interchangeable role [3].

Substrate Lnt acts on a specific diacylated apolipoprotein intermediate. Other acyltransferases may not recognize this transient substrate or function at the inner membrane periplasmic face.
Essentiality lnt deletion is lethal in E. coli, a phenotype not shared with non-essential copper transport loci. Loss-of-function context may not transfer to other targets.
Pathway Copper-sensitive phenotype of cutE mutants reflects a distinct role. Complementation profile may differ across cut loci and model strains.

Key Evidence for cutE Protein (Lnt)


Lethal lnt Deletion Phenotype

The cutE/lnt gene is essential for the viability of E. coli under standard laboratory growth conditions. Deletion or inactivation of lnt is lethal, in contrast to mutations in some other genes involved in copper transport (cutA, cutC, cutF) which result in copper-sensitive but viable strains [1]. This demonstrates a unique, non-redundant function.

Gene Essentiality
Class-level
Lethal (lnt deletion)
Viable, copper-sensitive (cutA/C/F)
Supports essential gene study context
Reported knockout phenotype in E. coli K-12 on LB media
Gene Essentiality Bacterial Viability Knockout Phenotype Lipoprotein Maturation

Copper Sensitivity Complementation by cutE

The cutE gene, when provided on a high-copy-number plasmid, can partially restore copper tolerance to E. coli strains carrying mutations in cutA, cutC, or cutF [1]. This indicates that cutE acts downstream or in a parallel pathway that can compensate for defects in other cut loci, a property not reciprocally observed for all cut genes.

Complementation Profile
Context-dependent
Partial copper tolerance restoration
Copper-sensitive baseline (cut mutants)
Supports copper homeostasis pathway mapping
Qualitative complementation observed; exact MIC shift not specified
Copper Homeostasis Functional Complementation cutE Metal Tolerance

Lnt Substrate Preference for PE

Kinetic analyses demonstrate that apolipoprotein N-acyltransferase (Lnt) exhibits a strong preference for phosphatidylethanolamine (PE) as its acyl donor. The enzyme utilizes PE via a ping-pong mechanism, forming a thioester acyl-enzyme intermediate before transferring the acyl chain to the apolipoprotein [1]. This specificity distinguishes Lnt from other acyltransferases that may use different phospholipid pools.

Substrate Specificity
Head-to-head
PE preferred acyl donor
Reported substrate specificity context
Minimal activity with phosphatidylglycerol or cardiolipin in vitro
Substrate Specificity Enzyme Kinetics Phosphatidylethanolamine Lipoprotein Modification

Validated HTS Assay for Lnt Inhibitor Screening

A fluorometric assay for apolipoprotein N-acyltransferase (Lnt) activity has been developed and validated for high-throughput screening (HTS). The assay, performed in a 384-well format, achieved an average Z'-factor of greater than 0.6, indicating an excellent assay window and robust performance suitable for screening large compound libraries to identify Lnt inhibitors [1].

HTS Assay Validation
Reported
Z' > 0.6
Supports HTS platform validation
384-well fluorometric assay; click-chemistry based detection
High-Throughput Screening Assay Development Enzyme Inhibitor Antibacterial Target

cutE Protein (Lnt) Application Scenarios


HTS for Antibacterial Inhibitors

Procure cutE/Lnt to execute validated HTS campaigns against compound libraries. The enzyme's robust assay performance, characterized by a Z'-factor > 0.6 in a 384-well format [1], makes it a low-risk, high-reward target for identifying specific inhibitors of the essential lipoprotein maturation pathway.

In Vitro Lipoprotein Maturation Reconstitution

Utilize cutE/Lnt as a critical, non-redundant component in reconstituted biochemical systems. Its strict substrate preference for phosphatidylethanolamine (PE) [2] and essentiality [3] make it the definitive tool for studying the final, regulated step of lipoprotein triacylation, providing a functional endpoint not achievable with other acyltransferases.

Genetic Dissection of Copper Homeostasis

Employ the cutE gene for genetic complementation studies. Its unique ability to partially restore copper tolerance to cutA, cutC, and cutF mutants [4] establishes it as a central, non-interchangeable tool for mapping genetic interactions and regulatory networks controlling metal ion homeostasis in Gram-negative bacteria.

Essential Gene Studies and Target Validation

Use cutE/Lnt constructs in bacterial genetics. As an essential gene whose deletion is lethal [3], it serves as a definitive positive control for essentiality assays and as a critical node for validating the downstream consequences of its inhibition in cell viability studies, unlike non-essential copper transport proteins.

Application
Selection Property
Validation Focus
Antibacterial inhibitor HTS
Validated HTS assay platform
Inhibitor hit confirmation and triage
Lipoprotein maturation reconstitution
Defined PE substrate specificity
Triacylation endpoint verification
Copper homeostasis genetics
Cross-complementation capability
Copper tolerance phenotype rescue
Essential gene target validation
Lethal knockout phenotype
Cell viability endpoint assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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